
Isopropylphosphonyl difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of isopropylphosphonyl difluoride involves several methods, including:
Solid-State Reactions: These reactions typically involve the direct combination of solid reactants under high temperatures.
Solid-Liquid and Solid-Vapor Reactions: These methods involve the interaction of solid reactants with liquid or vapor-phase reactants.
Non-Conventional Methods: Techniques such as sol-gel, hydrothermal, displacement, and precipitation reactions are also employed.
Industrial production methods often utilize electrochemical fluorination processes, such as the Simons’ process, which involves the electrolysis of organic substrates in anhydrous hydrogen fluoride .
Chemical Reactions Analysis
Isopropylphosphonyl difluoride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hydrofluoric acid.
Oxidation and Reduction: Similar to other fluorinated compounds, it can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: It can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen fluoride, fluorinating agents like xenon difluoride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isopropylphosphonyl difluoride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of isopropylphosphonyl difluoride involves its high reactivity with water and other nucleophiles. Upon contact with water, it forms hydrofluoric acid, which is highly corrosive and toxic . This reactivity is similar to that of other chemical weapons precursors like sarin and soman, which disrupt biological processes by inhibiting acetylcholinesterase .
Comparison with Similar Compounds
Isopropylphosphonyl difluoride is similar to other fluorinated compounds such as:
Sarin: A highly toxic nerve agent that inhibits acetylcholinesterase.
Soman: Another nerve agent with similar inhibitory effects on acetylcholinesterase.
Difluoroalkanes: Compounds that undergo similar fluorination and substitution reactions.
What sets this compound apart is its specific reactivity profile and its use as a precursor in the synthesis of highly reactive and toxic compounds .
Properties
CAS No. |
677-42-9 |
|---|---|
Molecular Formula |
C3H7F2PO C3H7F2OP |
Molecular Weight |
128.06 g/mol |
IUPAC Name |
2-difluorophosphorylpropane |
InChI |
InChI=1S/C3H7F2OP/c1-3(2)7(4,5)6/h3H,1-2H3 |
InChI Key |
NBWFYJGIJLTFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(F)F |
physical_description |
This compound is a chemical weapons precursor which is very similar to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



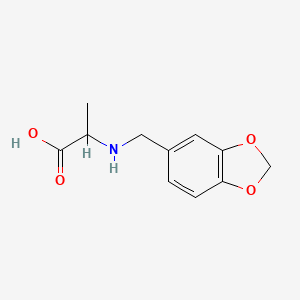
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)
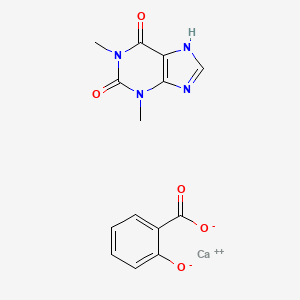

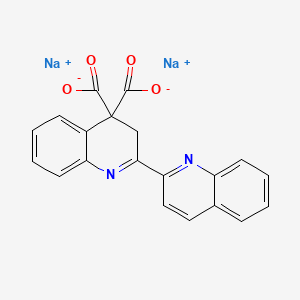
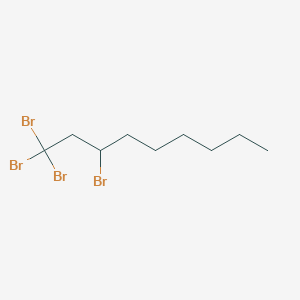
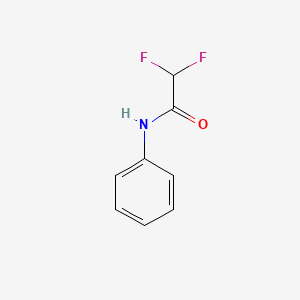


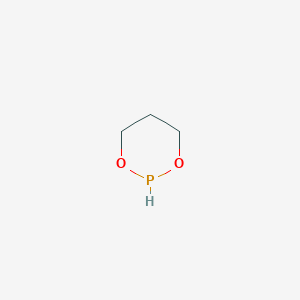
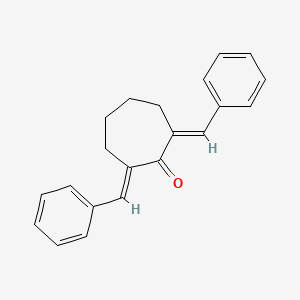
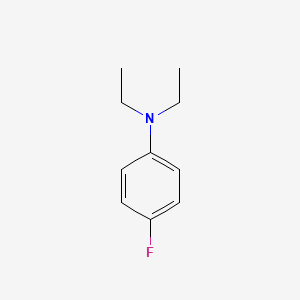
![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
